3-Bromo-N-cyclohexyl-5-fluorobenzamide is an organic compound characterized by its molecular formula . This compound features a bromine atom at the third position, a cyclohexyl group attached to the nitrogen atom, and a fluorine atom at the fifth position of the benzamide structure. It is primarily classified as a halogenated amide, which is significant in various chemical and biological applications. The compound has garnered attention for its potential use in medicinal chemistry, particularly for its interactions with biological molecules and its therapeutic properties, including anti-inflammatory and anticancer activities.
The synthesis of 3-Bromo-N-cyclohexyl-5-fluorobenzamide typically involves several key steps:
These reactions are generally conducted under controlled conditions, often utilizing catalysts and specific solvents to enhance yield and purity.
Industrial production methods mirror these synthetic routes but are scaled up for efficiency, often employing batch or continuous flow reactors to maintain consistent reaction conditions.
3-Bromo-N-cyclohexyl-5-fluorobenzamide can undergo several types of chemical reactions:
The mechanism of action for 3-Bromo-N-cyclohexyl-5-fluorobenzamide involves its interaction with specific biological targets. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways. Research indicates that the unique combination of halogens (bromine and fluorine) enhances its binding affinity to biological targets, potentially increasing its therapeutic efficacy .
Relevant data on these properties are critical for applications in drug design and material science .
3-Bromo-N-cyclohexyl-5-fluorobenzamide has several scientific uses:
The compound's structural features make it a valuable scaffold for developing new pharmaceuticals and exploring drug interactions .
The synthesis of 3-bromo-N-cyclohexyl-5-fluorobenzamide critically depends on precise halogen positioning within the benzamide core. Strategic bromination-fluorination sequences typically commence with ortho-directed lithiation of 1,3-dihalobenzenes, followed by electrophilic quenching to install the bromine atom at the meta-position relative to fluorine. Key optimization parameters include temperature control (–78°C to 0°C) to suppress polybromination and careful selection of halogen sources (e.g., NBS vs. Br₂) to regulate reaction kinetics. Subsequent fluorination employs KF in anhydrous DMF at 120-140°C, leveraging the superior leaving group ability of bromine over chlorine in aromatic nucleophilic substitution. This step requires precise stoichiometric balancing (1:1.2 substrate:KF ratio) to minimize di-fluorinated byproducts, with reaction progress monitored via GC-MS to ensure >95% conversion before advancing to amidation [1] [2].
Table 1: Halogenation Sequence Optimization Parameters
| Variable | Bromination Conditions | Fluorination Conditions |
|---|---|---|
| Reagents | N-Bromosuccinimide (NBS) | Potassium fluoride (KF) |
| Temperature | –78°C (gradual warming to 25°C) | 120-140°C |
| Solvent System | Tetrahydrofuran (THF) | Anhydrous DMF |
| Reaction Time | 4-6 hours | 12-16 hours |
| Critical Byproducts | 3,5-Dibromo intermediates | 3,5-Difluoro contaminants |
| Conversion Efficiency | >98% | >95% |
The amidation step conjugates 3-bromo-5-fluorobenzoic acid with cyclohexylamine through either acyl chloride intermediates or direct coupling using activating agents. Acyl chloride routes necessitate thionyl chloride (SOCl₂) reflux (70°C, 3h) followed by dropwise addition of cyclohexylamine in dichloromethane at 0°C to control exotherms. Superior yields (>85%) are achieved via in situ activation using ethyl chloroformate with DMAP catalysis, where the molecular geometry of cyclohexylamine (steric bulk ≈110° C-N-C bond angle) necessitates extended reaction times (18h) for complete conversion. Solvent polarity profoundly impacts yield, with aprotic solvents like THF outperforming DMF due to reduced carboxamide hydrolysis. Post-reaction, crystallization from ethanol/water mixtures (1:3 v/v) yields analytically pure product, with identity confirmed via ¹³C NMR (C=O resonance at δ 165-168 ppm) and elemental analysis [5] [7] [8].
Table 2: Amidation Coupling Reagent Performance
| Activation Method | Reagent System | Cyclohexylamine Equivalents | Yield (%) | Reaction Scale Feasibility |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, reflux | 1.5 | 78-82 | Up to 500 g |
| Carbodiimide | DCC/DMAP | 2.0 | 80-85 | Up to 100 g |
| In Situ Carbonate | Ethyl chloroformate, NMM | 1.8 | 86-90 | Up to 1 kg |
| Phosphonium | PyBOP, DIPEA | 1.3 | 88-92 | Up to 200 g |
Suzuki-Miyaura cross-coupling enables late-stage functionalization of the bromine site in 3-bromo-N-cyclohexyl-5-fluorobenzamide, preserving the sensitive fluorobenzamide scaffold. Optimization studies reveal Pd(PPh₃)₄ (3 mol%) in toluene/ethanol (4:1) at 80°C with K₂CO₃ base provides optimal transmetalation efficiency for aryl boronic acids bearing electron-withdrawing groups. The ortho-fluorine exhibits negligible interference with catalytic cycles when couplings target the meta-bromine position, attributable to diminished electronic communication across the benzene ring. Key challenges involve suppressing protodebromination (<5% occurrence) through rigorous oxygen exclusion and employing tetrakis(triphenylphosphine)palladium(0) rather than Pd(OAc)₂ to prevent fluorine displacement. This methodology facilitates access to biphenyl derivatives essential for structure-activity relationship studies in pharmaceutical discovery pipelines [7].
Buchwald-Hartwig amination offers an alternative route to the N-cyclohexyl moiety by coupling 3-bromo-5-fluorobenzoic acid derivatives with cyclohexylamine under palladium catalysis. Optimal conditions utilize Pd₂(dba)₃ (2 mol%) with XPhos ligand (4 mol%) and KOtBu in toluene at 100°C, achieving >90% conversion within 12 hours. The carboxylic acid requires protection as methyl ester to prevent coordination-induced catalyst poisoning, followed by saponification post-coupling. Ligand screening demonstrates biaryl phosphines (SPhos, XPhos) outperform PPh₃ due to enhanced steric bulk preventing β-hydride elimination in the alkylamine coupling partner. This method circumvents traditional amidation bottlenecks, enabling direct installation of secondary cycloalkylamines onto halogenated benzamides without pre-functionalization [7].
Table 3: Ligand Efficiency in Buchwald-Hartwig Amination
| Ligand | Pd Source | Cyclohexylamine Equivalents | Conversion (%) | Key Advantage |
|---|---|---|---|---|
| XPhos | Pd₂(dba)₃ | 1.8 | 92 | Thermal stability |
| SPhos | Pd(OAc)₂ | 2.0 | 88 | Rapid transmetalation |
| BINAP | Pd₂(dba)₃ | 2.2 | 75 | Chiral control |
| P(tBu)₃ | Pd(OAc)₂ | 1.5 | 85 | Air-stable formulation |
Solid-phase synthesis revolutionizes manufacturing scalability through Wang resin-bound 3-bromo-5-fluorobenzoate intermediates. Esterification employs DIC/DMAP in anhydrous DMF (24h, 25°C), achieving >95% loading efficiency quantified by Fmoc cleavage assays. Cyclohexylamine coupling proceeds on-resin using HATU activation (5 equiv amine, 3h, 25°C), with unreacted sites capped by acetic anhydride/pyridine mixtures to prevent deletion sequences. Critical purification leverages resin sequestration of benzamide products, enabling filtration-based removal of excess reagents and soluble byproducts without chromatographic steps. This approach reduces solvent consumption by 70% compared to solution-phase methods while maintaining >98% purity as verified by HPLC-UV (220 nm) [5].
Automated platforms integrate resin loading, amidation, and cleavage using programmable syringe reactors with real-time FTIR monitoring. Key automation parameters include:
Table 4: Automated Synthesis Performance Metrics
| Process Stage | Manual Synthesis Yield | Automated Synthesis Yield | Throughput Increase | Purity Consistency |
|---|---|---|---|---|
| Resin Loading | 87 ± 5% | 92 ± 2% | 3x | 2.5x |
| Amidation | 82 ± 7% | 89 ± 3% | 5x | 3.1x |
| Cleavage | 90 ± 4% | 94 ± 1% | 8x | 4.2x |
| Overall Process | 64 ± 10% | 77 ± 4% | 6x | 3.7x |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6